molecular formula C9H13N3Si B2418728 (azidomethyl)dimethylphenylsilane CAS No. 1144111-27-2

(azidomethyl)dimethylphenylsilane

Cat. No.: B2418728
CAS No.: 1144111-27-2
M. Wt: 191.309
InChI Key: BIVOPHVFJUZHDO-UHFFFAOYSA-N
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Description

(azidomethyl)dimethylphenylsilane is a functionalized organosilane compound that integrates an azidomethyl group with a dimethylphenylsilane core. This structure suggests its primary application as a versatile building block in materials science and synthetic chemistry. The azide (CH2N3) group is a high-energy moiety known for its role in "click chemistry" cycloaddition reactions, which are pivotal for constructing complex molecular architectures, polymer functionalization, and bioconjugation . The dimethylphenylsilane component is a common scaffold in organometallic chemistry and is used in various synthetic applications, including as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes . Researchers may employ this compound in the development of novel energetic materials, as azidomethyl derivatives are actively investigated for their performance as propellant components . Furthermore, the compound can serve as a key intermediate in organic synthesis, for instance, in reactions with vinylbenzene to form more complex silane derivatives . This reagent is moisture-sensitive and incompatible with strong oxidizing agents and strong acids . Proper safety protocols must be followed, as azide-containing compounds can be thermally unstable and require careful handling. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azidomethyl-dimethyl-phenylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVOPHVFJUZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(azidomethyl)dimethylphenylsilane CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (azidomethyl)dimethylphenylsilane.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound is an organosilicon reagent serving as a specialized "masked" building block in organic synthesis. It combines the bioorthogonal reactivity of an alkyl azide with the oxidative lability of the dimethylphenylsilyl (PhMe₂Si–) group.

PropertyDetail
CAS Number 1144111-27-2
IUPAC Name (Azidomethyl)(dimethyl)(phenyl)silane
Molecular Formula C₉H₁₃N₃Si
Molecular Weight 191.31 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.01 g/mL (Predicted/Analogous to chloro-precursor)
Boiling Point Not typically distilled due to azide thermal instability.[1] (Precursor bp: 106°C @ 15 mmHg)
Solubility Soluble in CH₂Cl₂, THF, Toluene, DMF; insoluble in water.
Stability Moisture stable; light sensitive; thermally sensitive (azide decomposition).
Structural Significance

The compound features a methylene spacer separating the silicon atom from the azide moiety. This


-silyl effect stabilizes the azide while maintaining high reactivity for cycloadditions. Crucially, the phenyldimethylsilyl  group acts as a surrogate for a hydroxyl group (via Fleming-Tamao oxidation), making this reagent a synthone for hydroxymethyl azides  or hydroxymethyl amines .

Synthesis & Preparation Protocol

Core Directive: The synthesis relies on nucleophilic substitution. Due to the explosion hazard of low-molecular-weight organic azides, this reaction is best performed in a dipolar aprotic solvent without isolation by distillation.

Reagents
  • Precursor: (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8).[2][3]

  • Nucleophile: Sodium Azide (NaN₃).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Catalyst: Sodium Iodide (NaI) - Optional, accelerates Finkelstein-type exchange.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve (chloromethyl)dimethylphenylsilane (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Substitution: Add Sodium Azide (1.5 equiv) and a catalytic amount of NaI (0.1 equiv).

  • Reaction: Stir the suspension at ambient temperature for 12–24 hours. Note: Heating >60°C is discouraged to prevent thermal decomposition.

  • Workup: Dilute with diethyl ether and wash extensively with water (to remove DMF/NaN₃). Dry the organic phase over MgSO₄.[4]

  • Purification: Concentrate under reduced pressure (cold bath). If high purity is required, rapid filtration through a short plug of silica gel is preferred over distillation.

Synthesis Workflow Diagram

Synthesis Start (Chloromethyl) dimethylphenylsilane (CAS 1833-51-8) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + NaN3 Reagents NaN3 (1.5 eq) DMF, 25°C, 18h Product (Azidomethyl) dimethylphenylsilane (CAS 1144111-27-2) Intermediate->Product - NaCl

Caption: Nucleophilic substitution pathway converting the chloromethyl precursor to the target silyl azide.

Mechanistic Utility & Applications

This compound is a "bifunctional" reagent. The azide allows for connection to other molecules, while the silyl group serves as a latent functionality.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application is "Click Chemistry."[5] The silyl azide reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.

  • Advantage: The silyl group improves solubility in organic solvents compared to simple alkyl azides.

  • Protocol: Use CuSO₄ (1 mol%) and Sodium Ascorbate (5 mol%) in t-BuOH/H₂O.

B. Staudinger Reduction (Amine Synthesis)

Reaction with triphenylphosphine (PPh₃) followed by hydrolysis yields (aminomethyl)dimethylphenylsilane . This is a valuable route to silyl-functionalized amines without using metallic reducing agents that might cleave the C-Si bond.

C. Fleming-Tamao Oxidation (The "Masked" Alcohol)

This is the most sophisticated application. The PhMe₂Si– group can be converted into a hydroxyl (–OH) group after the azide has been reacted.

  • Mechanism: The phenyl ring on silicon is electrophilically displaced by a fluoride or acid, followed by oxidative cleavage of the Si-C bond using H₂O₂/KF.

  • Result: A triazole-linked silane is converted into a triazole-linked methanol .

Reaction Logic Diagram

Applications cluster_Click Pathway A: Click Chemistry cluster_Oxidation Pathway B: Fleming-Tamao Oxidation Azide (Azidomethyl) dimethylphenylsilane Triazole 1,4-Triazole Product (Silyl-functionalized) Azide->Triazole Cu(I), tBuOH/H2O Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Alcohol Hydroxymethyl Derivative (-CH2OH) Triazole->Alcohol Fleming-Tamao (Stereoretentive) Oxidant H2O2, KF, KHCO3

Caption: Divergent utility showing Click coupling followed by oxidative conversion of the silyl group to an alcohol.

Safety & Handling Protocols

Critical Warning: Organic azides are potentially explosive. While the silyl group adds mass (lowering the C/N ratio and reducing volatility), strict adherence to safety protocols is mandatory.

  • Explosion Hazard: Do not distill this compound at atmospheric pressure. If purification is necessary, use column chromatography or vacuum distillation with a blast shield, keeping the bath temperature below 80°C .

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃, which is highly toxic and explosive) and heavy metals (Cu, Pb) in their elemental form without ligands.

  • Waste Disposal: Quench unreacted azide residues with explicit chemical deactivation methods (e.g., reduction with triphenylphosphine or reaction with acid chloride) before disposal. Do not pour down the drain (risk of forming metal azides in plumbing).

  • Storage: Store in a tightly sealed container, protected from light, at 2–8°C.

References

  • BenchChem. Technical Support: Azido(dimethyl)phenylsilane Reactions. Retrieved from BenchChem Database. Link

  • PubChem. (Chloromethyl)dimethylphenylsilane Compound Summary. National Library of Medicine. Link

  • Alfa Chemistry. Product Catalog: (Chloromethyl)dimethylphenylsilane Properties.Link

  • Fleming, I. (2002). Science of Synthesis: Silicon Compounds. Georg Thieme Verlag.

Sources

An In-depth Technical Guide to (Azidomethyl)dimethylphenylsilane (PhMe2SiCH2N3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Azidomethyl)dimethylphenylsilane, with the chemical formula C9H13N3Si, is a versatile organosilicon compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure, comprising a reactive azidomethyl group, a stable dimethylphenylsilyl moiety, and a connecting methylene bridge, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, key properties, and applications, with a particular focus on its utility in drug discovery and development.

Chemical Structure and Molecular Weight

This compound, systematically named (azidomethyl)dimethyl(phenyl)silane, possesses a central silicon atom bonded to two methyl groups, a phenyl group, and a methylene group which is, in turn, attached to an azide functional group.

Molecular Formula: C9H13N3Si

Molecular Weight: 191.31 g/mol [1]

The presence of the azido group is central to the reactivity of this molecule, enabling its participation in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] The dimethylphenylsilyl group imparts stability and influences the molecule's solubility and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, (chloromethyl)dimethylphenylsilane, is provided in the table below.

PropertyThis compound (PhMe2SiCH2N3)(Chloromethyl)dimethylphenylsilane (PhMe2SiCH2Cl)
Molecular Formula C9H13N3SiC9H13ClSi
Molecular Weight 191.31 g/mol 184.73 g/mol
Appearance Expected to be a colorless to pale yellow liquidClear, colorless liquid[5]
Boiling Point Not readily available115 °C at 23 mmHg[5]
Key Spectroscopic Features IR: Strong N3 stretch ~2100 cm⁻¹[6][7][8]¹H NMR (CDCl₃): δ ~0.4 (s, 6H, Si-(CH₃)₂), ~2.9 (s, 2H, Si-CH₂-Cl), ~7.3-7.6 (m, 5H, Ph)
¹H NMR (predicted): δ ~0.4 (s, 6H, Si-(CH₃)₂), ~3.0 (s, 2H, Si-CH₂-N₃), ~7.3-7.6 (m, 5H, Ph)¹³C NMR (CDCl₃): δ ~-4.5 (Si-(CH₃)₂), ~30.4 (Si-CH₂-Cl), ~128.0, 129.7, 133.7, 136.1 (Ph)
¹³C NMR (predicted): δ ~-4.0 (Si-(CH₃)₂), ~35.0 (Si-CH₂-N₃), ~128.0, 129.8, 133.5, 135.5 (Ph)
Mass Spec (EI): M+ at m/z 191, loss of N₂ (m/z 163), PhMe₂Si⁺ (m/z 135)Mass Spec (EI): M+ at m/z 184/186, PhMe₂Si⁺ (m/z 135)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available dichlorodimethylsilane. The first step involves the formation of the key intermediate, (chloromethyl)dimethylphenylsilane, followed by a nucleophilic substitution to introduce the azide functionality.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (Chloromethyl)dimethylphenylsilane cluster_step2 Step 2: Azidation DCDMS Dichlorodimethylsilane Step1_Reaction Grignard Reaction (THF/Dioxane) DCDMS->Step1_Reaction PhMgBr Phenylmagnesium Bromide PhMgBr->Step1_Reaction CMDPS (Chloromethyl)dimethylphenylsilane Step1_Reaction->CMDPS Yield: ~80-81% Step2_Reaction Nucleophilic Substitution (DMF) CMDPS->Step2_Reaction NaN3 Sodium Azide NaN3->Step2_Reaction Product This compound Step2_Reaction->Product High Yield

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of (Chloromethyl)dimethylphenylsilane

This protocol is adapted from a well-established procedure.[5]

  • Apparatus Setup: A flame-dried three-necked round-bottomed flask is equipped with a dropping funnel, an argon inlet, a temperature probe, and a magnetic stir bar.

  • Reagent Addition: Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (catalyst) is placed in the flask, and the apparatus is purged with argon. Anhydrous 1,4-dioxane is added, followed by chloro(chloromethyl)dimethylsilane at room temperature. The mixture is then cooled in an ice/water bath.

  • Grignard Reaction: A solution of phenylmagnesium bromide in THF is added dropwise to the cooled mixture. A gentle exothermic reaction will be observed with the formation of white salts.

  • Reaction Completion and Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by pouring it into an ice-cold saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol is based on a general procedure for the synthesis of organic azides from alkyl halides.[1][3]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, (chloromethyl)dimethylphenylsilane is dissolved in anhydrous N,N-dimethylformamide (DMF).

  • Azide Addition: Sodium azide is added to the solution.

  • Reaction Conditions: The reaction mixture is heated. For similar reactions, microwave irradiation at 80°C for 20 minutes has been shown to be effective.[1] Alternatively, conventional heating at a similar temperature can be employed, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted multiple times with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography on silica gel. Caution: Do not distill or sublime organic azides as they can be explosive.[9]

Applications in Drug Discovery and Development

The primary utility of this compound in the pharmaceutical sciences lies in its application as a key reagent in "click chemistry". The azide-alkyne cycloaddition reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles, which are important pharmacophores found in a variety of clinically used drugs.[2][3][4][10][11][12]

Role in Click Chemistry for Triazole Synthesis

Click_Chemistry PhMe2SiCH2N3 This compound CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PhMe2SiCH2N3->CuAAC Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Bioactive Bioactive Molecules (e.g., Drug Candidates) Triazole->Bioactive Incorporation into

Caption: Application of PhMe2SiCH2N3 in click chemistry.

The 1,2,3-triazole ring system is metabolically stable and can act as a rigid linker or a bioisostere for other functional groups, such as amide bonds. This makes it an attractive moiety for the design of novel therapeutic agents. The use of this compound allows for the introduction of a silyl group into the final triazole-containing molecule, which can modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[7]

Synthesis of Silyl-Modified Peptides and Peptidomimetics

Peptides and peptidomimetics are an important class of therapeutics.[13][14][15][16] The incorporation of silicon-containing moieties can enhance their stability and cell permeability. This compound can be used to introduce a silylmethylazide group into amino acid side chains or as a building block in the synthesis of peptidomimetics. These modified peptides can then be further functionalized via click chemistry to attach other molecules of interest, such as fluorescent probes, targeting ligands, or polyethylene glycol (PEG) chains to improve their pharmacokinetic properties.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution.[6][9][13][17] The presence of the silicon atom in this compound is not expected to significantly alter the inherent hazards associated with the azido group.

Key Safety Considerations:

  • Thermal Stability: Avoid heating organic azides unnecessarily, as they can decompose explosively.[6][17] Purification by distillation should be avoided.[9]

  • Shock Sensitivity: While the C/N ratio of PhMe2SiCH2N3 (9/3 = 3) suggests it is relatively stable, it is prudent to avoid mechanical shock and friction.[6][17]

  • Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[6][17] Also, avoid contact with heavy metals and their salts, as this can lead to the formation of highly sensitive and explosive metal azides.[6][13] Do not use metal spatulas for handling.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[13]

  • Work Area: All manipulations should be performed in a well-ventilated fume hood.[13]

Waste Disposal and Decontamination
  • Waste Collection: All azide-containing waste should be collected in a designated and clearly labeled waste container.[9][17][18]

  • Decontamination: Work surfaces and glassware can be decontaminated using a buffer solution with a pH > 9.[18] A final rinse with 70% ethanol is also recommended.[18]

  • Chemical Deactivation: For dilute solutions, chemical deactivation can be performed by reaction with nitrous acid (formed in situ from sodium nitrite and an acid). This procedure should be carried out with extreme caution in a fume hood due to the evolution of toxic nitrogen oxides.[10][13] Never add acid before the nitrite. [10] After deactivation, the solution should be neutralized before disposal as hazardous waste.[10]

  • Sink Disposal: Never dispose of azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[10][13][14]

Conclusion

This compound is a valuable and versatile reagent with significant potential in organic synthesis and drug discovery. Its ability to participate in click chemistry reactions provides a powerful tool for the construction of complex, biologically active molecules, including triazole-containing compounds and silyl-modified peptides. While its synthesis and handling require adherence to strict safety protocols due to the presence of the energetic azide group, its utility in the development of novel therapeutics makes it an important compound for researchers in the pharmaceutical sciences.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved February 15, 2026, from [Link]

  • Department of Chemistry and Chemical Biology, Rutgers University. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • UVIC. (2022, May 18). Azides.
  • MDPI. (2024, October 24).
  • Wiley-VCH. (n.d.).
  • University of California, Santa Barbara. (n.d.). sodium-azide-organic-azides_0.docx.
  • PubMed. (2024, November 1).
  • Frontiers. (2023, May 10). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
  • MDPI. (2025, January 27). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties.
  • ACS Publications. (n.d.). Infrared Spectra of Organic Azides | Analytical Chemistry.
  • Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved February 15, 2026, from [Link]

  • PMC. (2014, September 24). DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection.
  • The Royal Society of Chemistry. (n.d.). 1.
  • ResearchGate. (n.d.). Mass spectrometry of aryl azides.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • Department of Chemistry and Chemical Biology, Cornell University. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • eGyanKosh. (n.d.).
  • RSC Publishing. (n.d.). DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection.
  • ChemSee. (2024, December 6). ChemNote: Azides.
  • MDPI. (2025, February 11). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813).
  • Pharmaceutical Sciences. (2025, March 15).
  • MDPI. (n.d.). IJMS | Special Issue : Synthesis and Functions of Peptides and Peptidomimetics.
  • JACS Directory. (n.d.). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
  • MDPI. (2023, February 18). Cytotoxic Effects of New Palladium(II)
  • Chemistry LibreTexts. (2023, August 29).
  • MDPI. (2020, December 18). Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA)
  • Pharmaceutical Sciences. (2025, March 15).
  • MDPI. (2025, February 11). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.
  • Pharmaceutical Sciences. (2024, August 26).
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.). 6.
  • ResearchGate. (2023, December 13). (PDF) SYNTHESIS, CHARACTERIZATION AND CYTOTOXIC ACTIVITY OF 5-SUBSTITUTED PHENYL-N-(6-(PROPYLTHIO)-1H-BENZO[D]IMIDAZOL-2-YL)-1, 3, 4-OXADIAZOL-2- AMINES.
  • IRO Coating Additive. (2017, December 4). How to Synthesize DMF in One Step.
  • MDPI. (n.d.). Synthesis, Antimicrobial, Anticancer, PASS, Molecular Docking, Molecular Dynamic Simulations and Pharmacokinetic Predictions of Some Methyl β-d-Galactopyranoside Analogs.
  • ResearchGate. (2025, October 30). Silicon-based particles as a platform for development of antiviral drugs.
  • PMC - NIH. (2020, May 12).
  • MDPI. (2022, July 3). Metal-Based Compounds in Antiviral Therapy.

Sources

synthesis of (azidomethyl)dimethylphenylsilane from (chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (Azidomethyl)dimethylphenylsilane Formula: PhMe


SiCH

N

CAS (Precursor): 1833-51-8 [(Chloromethyl)dimethylphenylsilane]

This guide details the synthesis of this compound via nucleophilic substitution of (chloromethyl)dimethylphenylsilane.[1] This organosilicon azide serves as a critical building block in "silicon-switch" medicinal chemistry and surface functionalization, enabling the introduction of silyl groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation.

Unlike its trimethylsilyl analog, the dimethylphenylsilyl group provides UV-active chromophores for reaction monitoring and increased lipophilicity, modifying the pharmacokinetics of the final conjugate.

Part 1: Strategic & Mechanistic Context

The Silicon-Switch Advantage

Replacing a carbon atom with silicon (a "silicon switch") in drug design often improves metabolic stability and lipophilicity without altering the pharmacological profile.[1] this compound acts as a "clickable" silicon donor.[1] The phenyl group adds steric bulk and UV absorbance, facilitating easier purification and detection compared to the volatile trimethylsilyl (TMS) analogs.[1]

Reaction Mechanism: S 2 Substitution

The transformation is a classical bimolecular nucleophilic substitution (S


2).[1] The azide anion (N

) acts as a potent nucleophile, displacing the chloride leaving group on the methylene carbon.
  • Solvent Effect: Polar aprotic solvents (DMF or DMSO) are required to solvate the sodium cation, leaving the azide anion "naked" and highly reactive.[1]

  • Silicon Effect: While silicon exerts a

    
    -effect stabilizing carbocations (relevant in S
    
    
    
    1), this reaction is driven by steric accessibility and nucleophilicity. The bulky phenyl group on the silicon slightly retards the rate compared to TMS analogs due to steric hindrance, necessitating elevated temperatures (60–80 °C).[1]

Mechanism cluster_conditions Key Parameters Reactants PhMe2SiCH2Cl + NaN3 TS Transition State [N3...CH2...Cl]‡ Reactants->TS Heat (60-80°C) DMF Products PhMe2SiCH2N3 + NaCl TS->Products - Cl⁻ Anhydrous Conditions Anhydrous Conditions Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Anhydrous Conditions->Inert Atmosphere (Ar/N2)

Figure 1: Mechanistic pathway for the nucleophilic substitution.

Part 2: Safety Architecture (Self-Validating System)

Hazard Analysis: The "Rule of Six"

Working with organic azides requires a strict stability assessment.[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    Si
  • Carbon Count (

    
    ):  9
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio:

    
    [1]
    

Verdict: The ratio is exactly 3.[1] According to the "Rule of Six," this molecule is generally considered stable and isolable.[1] However, it sits on the boundary.[1]

  • Protocol Constraint: Do not distill the product to dryness.

  • Thermal Limit: Maintain reaction temperature below 100 °C to prevent decomposition.

  • Equipment: Use a blast shield during heating and concentration steps.[1] Avoid using metal spatulas or ground glass joints that may trap azide residue (potential for friction-induced detonation).[1]

Part 3: Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
(Chloromethyl)dimethylphenylsilane184.741.0Substrate
Sodium Azide (NaN

)
65.011.5Nucleophile
DMF (Anhydrous)-Solvent (0.5 M)Medium
Ethyl Acetate / Hexanes--Extraction
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Charge the flask with Sodium Azide (1.5 equiv). Add anhydrous DMF (volume to reach ~0.5 M concentration relative to silane).[1] Stir to create a suspension.

    • Note: NaN

      
       is not fully soluble in DMF; the reaction proceeds as a heterogeneous mixture or via the small amount of dissolved azide.[1]
      
  • Addition: Add (Chloromethyl)dimethylphenylsilane (1.0 equiv) dropwise via syringe at room temperature.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 70 °C in an oil bath.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 9:1). The starting chloride is UV active.[1] Look for a slight shift in R

    
     and the disappearance of the starting material spot.[1]
    
    • Timeframe: Reaction typically completes in 4–12 hours.[1]

    • Validation: An aliquot can be analyzed by GC-MS or crude NMR (looking for shift of CH

      
       peak).[1]
      
Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Pour slowly into 5x volume of ice-cold water.

    • Caution: This removes DMF and unreacted NaN

      
      .
      
  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or 1:1 Hexanes/Ethyl Acetate.[1]

  • Washing: Wash combined organics with water (2x) and brine (1x) to ensure complete removal of DMF.[1]

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotovap) at < 40 °C.
    
Phase 4: Purification
  • Preferred: Silica gel flash chromatography (100% Pentane or Hexanes).[1] The product is non-polar.[1]

  • Alternative (Advanced Users Only): Vacuum distillation.[1]

    • Warning: Ensure the bath temperature does not exceed 110 °C. The product likely boils >100 °C at reduced pressure (analogous to the chloride).[1]

Workflow Setup Setup: Flame-dry flask, Ar atm Suspend NaN3 in DMF Addition Add Silane Precursor Heat to 70°C Setup->Addition Monitor Monitor: TLC/GC (4-12 hours) Addition->Monitor Quench Quench: Ice Water Extract with Et2O Monitor->Quench Purify Purification: Flash Column (Pentane) Quench->Purify

Figure 2: Operational workflow for the synthesis.

Part 4: Characterization & Data[3]

Expected Spectral Data

Since the exact spectrum of the phenyl derivative is often proprietary or less common than the TMS analog, the following data is derived from the starting material and standard organosilicon azide shifts.

TechniqueSignalAssignmentInterpretation
FT-IR ~2100 cm

-N

Stretch
Definitive proof of azide. Strong, sharp peak.

H NMR

7.3–7.6 (m, 5H)
Phenyl-HAromatic protons (integration 5).

2.8–2.9 (s, 2H)
Si-CH

-N

Upfield shift from Cl-precursor (~3.0 ppm).

0.4–0.5 (s, 6H)
Si-(CH

)

Characteristic silyl-methyl doublet/singlet.

C NMR
~135, 130, 128Phenyl-CAromatic carbons.
~40–45 ppmSi-C H

-N
Carbon attached to azide.
~ -3 to -5 ppmSi-(C H

)

Silyl methyls.[3][4]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Temperature too low or wet solvent.[1]Increase T to 80°C; ensure DMF is anhydrous (water inhibits S

2).
Emulsion during Workup DMF presence.Wash organics thoroughly with water; add brine to break emulsion.[1]
Product Decomposition High thermal stress.[1]Do not exceed 100°C during concentration.[1] Store at 4°C in dark.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Azido(dimethyl)phenylsilane.[1] (2025).[1][5][6] Link[1]

  • Organic Syntheses. Synthesis of (Chloromethyl)dimethylphenylsilane. Org.[1][4][7] Synth. 2011, 88, 212-223. (Provides precursor properties). Link

  • TCI Chemicals. Trimethylsilylmethyl Azide Product Information. (Analogous reaction conditions). Link

  • Sigma-Aldrich. (Chloromethyl)dimethylphenylsilane Product Specification.Link[1]

Sources

Technical Guide: Physical Properties & Applications of Organosilicon Azides in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical profile of organosilicon azides, distinguishing between their role as fundamental reagents (e.g., Trimethylsilyl azide, TMSN3) and functional linkers (e.g., silyl-ether azides) in bio-orthogonal chemistry. While organic azides are ubiquitous in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), organosilicon variants offer unique "switchable" properties—specifically fluoride-lability—that enable "Click-and-Release" strategies for drug delivery and purification.

Part 1: The Silicon Advantage in Azide Chemistry

The incorporation of a silicon atom adjacent to or linking an azide functionality alters the steric and electronic landscape of the molecule compared to carbon analogs.

Structural & Electronic Differentiators
  • Bond Length: The C–Si bond (1.87 Å) is significantly longer than the C–C bond (1.54 Å). This reduces steric crowding around the azide group, often enhancing reaction rates in cycloadditions despite bulky substituents.

  • Lipophilicity: Silyl groups (TMS, TBS, TIPS) drastically increase the

    
     (partition coefficient), improving solubility in non-polar organic solvents used during synthesis, though this requires careful formulation for aqueous bio-applications.
    
  • The Beta-Silicon Effect: Silicon stabilizes positive charge development at the

    
    -position. While less critical for the concerted CuAAC mechanism, this electronic bias is vital during the synthesis of these azides via nucleophilic substitution.
    
The "Click-and-Release" Mechanism

The most powerful application of organosilicon azides in drug development is the fluoride-cleavable linker . Unlike stable carbon-triazole linkages, a silyl-ether linkage allows the "clicked" cargo to be released under mild conditions.

ClickAndRelease Figure 1: The Silyl 'Click-and-Release' Pathway Azide Organosilicon Azide (R-Si-O-Linker-N3) Triazole Stable Triazole Conjugate (R-Si-O-Linker-Triazole-Drug) Azide->Triazole CuAAC / SPAAC Alkyne Alkyne-Drug (R'-C≡CH) Alkyne->Triazole Release Released Drug (R'-Triazole-OH + F-Si-R) Triazole->Release Cleavage Fluoride Fluoride Source (TBAF or acidic pH) Fluoride->Release Trigger

Figure 1: The strategic use of the Si-O bond allows for bio-orthogonal conjugation followed by controlled release, a critical workflow in Antibody-Drug Conjugate (ADC) development.

Part 2: Physical & Thermodynamic Properties

The following data focuses on Trimethylsilyl Azide (TMSN3) , the parent compound and primary source of "silicon-azide" functionality.[1]

Physicochemical Data Table
PropertyValueContext/Implication
Molecular Formula

Fundamental silylating agent.
Molecular Weight 115.21 g/mol Low MW facilitates easy removal by evaporation.
Boiling Point 52–53 °C (at 760 mmHg)High Volatility. Must be handled in a fume hood.
Density 0.876 g/cm³ (at 20 °C)Less dense than water; floats during aqueous workups.
Melting Point -95 °CLiquid at all standard storage temperatures.
Flash Point 6 °CHighly Flammable. Requires spark-proof storage.
Solubility Soluble in organic solventsReacts violently with water (hydrolysis).
Hydrolytic Stability

min in water
Rapidly forms

(Hydrazoic Acid). Explosion Hazard.
Thermal Stability & Shock Sensitivity

Unlike organic azides, which follow the


 ratio rule for safety (

is generally safe), silicon azides behave differently due to the electropositive Si atom.
  • Thermal Stability: TMSN3 is surprisingly thermally stable relative to its organic counterparts, resisting decomposition up to nearly 200°C in inert atmospheres.

  • Shock Sensitivity: Low sensitivity to mechanical shock in pure form.

  • Incompatibility (CRITICAL):

    • Water/Protic Solvents: Hydrolysis generates Hydrazoic Acid (

      
      ) , which is highly volatile, toxic, and explosive.
      
    • Heavy Metals (Cu, Pb, Hg): Formation of metal azides leads to extreme shock sensitivity. Note: Cu(I) catalysis must be performed with strict exclusion of free azide accumulation.

Part 3: Reactivity Profile

Kinetics in CuAAC (Copper-Catalyzed)

Organosilicon azides participate in CuAAC, but the silyl group exerts influence:

  • Rate: Generally slower than primary alkyl azides due to the steric bulk of the trimethylsilyl group.

  • Mechanism: The silicon atom does not coordinate with Copper(I) as strongly as nitrogen, but the steric shielding of the

    
    -nitrogen can impede the formation of the initial Cu-azide complex.
    
Kinetics in SPAAC (Strain-Promoted)

In copper-free click chemistry (e.g., with DBCO or BCN), silyl azides show:

  • Lower Reactivity: The steric bulk of the silyl group hinders the approach to the strained alkyne.

  • Utility: This reduced reactivity is often exploited to create "masked" azides that are deprotected (desilylated) in situ to reveal a more reactive species.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Silyl-Ether Linker Azide

Target: Creating a cleavable linker for drug conjugation.

Reagents: 3-azidopropanol, tert-butyldimethylsilyl chloride (TBSCl), Imidazole, DCM.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 3-azidopropanol (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Imidazole (2.5 equiv) and stir until dissolved.

  • Silylation: Add TBSCl (1.2 equiv) portion-wise at 0°C.

    • Why: The bulky TBS group provides stability against spontaneous hydrolysis but remains cleavable with fluoride.

  • Reaction: Warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO4; azides are not UV active).

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography.

    • Note: Avoid acidic eluents which may prematurely cleave the Si-O bond.

Protocol B: Safe Handling of TMSN3 for Azide Transfer

Target: Converting an alkyl halide to an alkyl azide.

Safety Pre-check: Ensure no water is present in the reaction vessel. Use plastic spatulas (no metal).

  • Solvent: Use anhydrous THF or Acetonitrile.

  • Reagent: Add Alkyl Bromide (1.0 equiv) and TBAF (catalytic, 0.1 equiv) to activate the silicon.

  • Addition: Add TMSN3 (1.5 equiv) via syringe slowly at 0°C.

  • Reflux: Heat to 60°C for 12 hours.

  • Quench (CRITICAL):

    • Do NOT pour directly into water.

    • Cool to 0°C. Dilute with Diethyl Ether.

    • Add sat.

      
       slowly to neutralize any trace 
      
      
      
      formed.
  • Isolation: Phase separate. The organic layer contains the Alkyl Azide.

Part 5: Mandatory Visualization (Workflow)

The following diagram illustrates the decision matrix for selecting an organosilicon azide versus a standard organic azide.

SelectionMatrix Figure 2: Azide Selection Matrix for Click Chemistry Start Select Azide Type Q1 Is Reversibility Required? Start->Q1 SiAzide Organosilicon Linker (Silyl Ether/Ester) Q1->SiAzide Yes (Cleavable) Q2 Is the substrate sensitive to basic conditions? Q1->Q2 No (Permanent) App1 Application: Drug Delivery / Purification SiAzide->App1 TMSN3 Use TMSN3 Reagent (Neutral Conditions) Q2->TMSN3 Yes (Sensitive) NaN3 Use Sodium Azide (Basic/Nucleophilic) Q2->NaN3 No (Robust)

References

  • Nishiyama, K., Wang, C., & Lebel, H. (2016).[1] Azidotrimethylsilane.[1][2] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Birkofer, L., & Wegner, P. (1970).[1] Trimethylsilyl Azide.[1][2][3][4][5] Organic Syntheses, 50, 107. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Gelest, Inc. (2015).[1][2] Trimethylsilyl Azide Safety Data Sheet. [Link]

  • Wagner, J. A., et al. (2015). Click and release: fluoride cleavable linker for mild bioorthogonal separation.[6] Chemical Communications, 51, 6369-6372. [Link]

Sources

(Azidomethyl)dimethylphenylsilane: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(Azidomethyl)dimethylphenylsilane (CAS No. 1144111-27-2) is a versatile bifunctional molecule increasingly utilized in synthetic chemistry, particularly in the fields of bioconjugation and materials science.[1][2] Its utility stems from the presence of a reactive azido group, which can participate in bioorthogonal "click" chemistry, and a dimethylphenylsilyl moiety that can be tailored for various applications. However, the very features that make this compound valuable also introduce significant safety considerations. The presence of the energetic azide functionality, coupled with the reactivity of the organosilane, necessitates a robust understanding of its properties to ensure safe handling and use.

This guide provides a comprehensive overview of the safety data sheet (SDS) information, extrapolated from structurally similar compounds and established principles for handling azides and silanes. It is intended to empower researchers with the knowledge to mitigate risks and harness the full potential of this reagent in their work.

Hazard Identification and Risk Assessment

The Azido Functional Group: A High-Energy Moiety

Organic azides are known for their potential to be explosive, especially those with a low carbon-to-nitrogen ratio.[3][4] The primary hazard associated with the azido group is its propensity to decompose rapidly, releasing nitrogen gas and a significant amount of energy. This decomposition can be initiated by:

  • Heat: Elevated temperatures can lead to thermal decomposition.

  • Shock and Friction: Mechanical stress can trigger explosive decomposition.

  • Light: Some azides are light-sensitive and can decompose upon exposure to certain wavelengths.

While the presence of the bulky dimethylphenylsilyl group in this compound likely offers some stabilizing effect compared to smaller organic azides, it should still be treated as a potentially explosive compound.

The Organosilane Moiety: Reactivity and Byproducts

The dimethylphenylsilyl group also contributes to the compound's hazard profile. Silanes, in general, can be sensitive to moisture and can hydrolyze to form silanols and other byproducts.[5] While this compound is not as reactive as chlorosilanes, care should be taken to handle it in a dry environment to prevent unwanted reactions.

Extrapolated Hazards from Structurally Related Compounds

To build a more complete hazard profile, we can examine the SDS information for structurally similar molecules:

  • p-Azidomethylphenyltrimethoxysilane: This compound shares the azidomethylphenyl group. Its SDS indicates that it can cause serious eye damage and skin irritation.[6] It is also harmful if swallowed and may cause respiratory tract irritation.[6]

  • (Chloromethyl)dimethylphenylsilane: This is the direct precursor to this compound. It is known to cause skin and eye irritation and may cause respiratory irritation.[7][8]

Based on this information, it is prudent to assume that This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.

Hazard Summary Table
Hazard ClassDescriptionPrecautionary Statements
Explosive Potentially explosive when exposed to heat, shock, or friction.Keep away from heat/sparks/open flames/hot surfaces. No smoking. Ground/bond container and receiving equipment.
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. If on skin: Wash with plenty of soap and water.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Synthesis and Safe Reaction Protocols

The most common synthesis of this compound involves the nucleophilic substitution of the chlorine atom in (chloromethyl)dimethylphenylsilane with an azide salt, typically sodium azide.[1] This process requires careful planning and execution to manage the associated risks.

Synthesis Workflow

cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification Precursor (Chloromethyl)dimethylphenylsilane Reaction_Vessel Reaction under Inert Atmosphere (N2 or Ar) Precursor->Reaction_Vessel Azide_Source Sodium Azide (NaN3) Azide_Source->Reaction_Vessel Solvent Anhydrous Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Temperature_Control Controlled Temperature (e.g., room temperature or slightly elevated) Reaction_Vessel->Temperature_Control Quenching Careful Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., column chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound cluster_0 Incident Occurs cluster_1 Immediate Actions cluster_2 Specific Response Incident Spill, Fire, or Exposure Alert Alert others in the vicinity Incident->Alert Spill_Response Contain the spill with absorbent material Incident->Spill_Response Spill Fire_Response Use appropriate fire extinguisher (dry chemical, CO2, or foam) Incident->Fire_Response Fire Exposure_Response Remove contaminated clothing and flush affected area with water Incident->Exposure_Response Exposure Evacuate Evacuate the immediate area if necessary Alert->Evacuate Emergency_Services Call emergency services Evacuate->Emergency_Services

Sources

Introduction: A Convergence of Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry and Application of α-Silyl Functionalized Azides

In the landscape of modern synthetic chemistry, the quest for molecular tools that offer both stability for handling and high reactivity for selective transformations is paramount. α-Silyl functionalized azides, compounds featuring a silyl group attached to the carbon atom bearing the azide moiety (R₃Si-CR'₂-N₃), have emerged as exceptionally versatile and powerful intermediates. This guide, intended for researchers and professionals in drug development, delves into the core principles governing the synthesis, reactivity, and application of these unique chemical entities.

The presence of the silicon atom alpha to the azide group is not merely an incidental substitution; it fundamentally modulates the compound's properties. The C-Si bond, being longer and more polarizable than a C-C bond, imparts significant steric and electronic effects.[1] This often results in enhanced thermal stability compared to their non-silylated counterparts, making them safer and more convenient reagents.[2] Furthermore, the silyl group can serve as a crucial synthetic handle, allowing for subsequent transformations or facile removal post-reaction, thereby expanding its synthetic utility. Organic azides are vital in creating diverse bioactive molecules and drugs, and the α-silyl substitution provides a unique entry point into novel chemical space.[3]

This guide will explore the primary synthetic routes to access these compounds, dissect their key reactivity patterns—most notably in cycloaddition and reduction reactions—and showcase their proven applications in the construction of complex molecular architectures relevant to medicinal chemistry and bioconjugation.

Part 1: Synthesis of α-Silyl Functionalized Azides

The reliable synthesis of α-silyl azides is the gateway to their application. Methodologies generally rely on the nucleophilic displacement of a suitable leaving group from an α-silyl electrophile by an azide source.

Nucleophilic Substitution from α-Silyl Halides

The most direct and common approach involves the reaction of an α-silyl halide, typically a chloride or bromide, with an azide salt. Sodium azide (NaN₃) is a frequently used, cost-effective azide source.

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.

  • Temperature: While the reaction can often proceed at room temperature, gentle heating (e.g., 50-70 °C) can significantly increase the reaction rate, especially for more sterically hindered substrates. However, excessive temperatures should be avoided to minimize potential decomposition of the azide product.

  • Purity of Starting Material: The precursor, such as (chloromethyl)trimethylsilane, must be of high purity. The presence of dichlorinated impurities can lead to the formation of undesired diazido byproducts.

Experimental Protocol: Synthesis of (Azidomethyl)trimethylsilane

This protocol describes a standard procedure for the synthesis of a foundational α-silyl azide.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.3 equivalents) and dry DMF. Stir the suspension to ensure the salt is well-dispersed.

  • Reagent Addition: Add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by distillation under reduced pressure. Caution: Azides can be thermally unstable; distillation should be performed behind a blast shield.

Part 2: Key Reactivity and Mechanistic Pathways

The utility of α-silyl azides is defined by their predictable and powerful reactivity, primarily centered around the azide functional group.

[3+2] Dipolar Cycloadditions: The Gateway to Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern chemistry.[4][5] The use of α-silyl azides in this reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,4-disubstituted α-silylmethyl-1,2,3-triazoles.[6][7]

Mechanistic Insight: The Cu(I) catalyst is essential for the high regioselectivity and accelerated rate of the CuAAC reaction.[8] It coordinates with the terminal alkyne, forming a copper acetylide intermediate. This species then reacts with the azide in a stepwise manner, leading exclusively to the 1,4-disubstituted triazole product. The silyl group remains a spectator during this process but its presence in the product opens avenues for further functionalization. Ruthenium-catalyzed cycloadditions (RuAAC) are also notable as they can provide the complementary 1,5-regioisomer.[9]

CuAAC_Mechanism

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental Protocol: CuAAC Synthesis of a Silyl-Substituted Triazole
  • Setup: In a vial, dissolve the terminal alkyne (1.0 equivalent) and the α-silyl azide (e.g., (azidomethyl)trimethylsilane, 1.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The mixture should turn a heterogeneous yellow/orange color.

  • Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture becomes homogeneous. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude triazole product can be purified by column chromatography on silica gel.

Staudinger Reaction: From Azides to Amines

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using phosphines, such as triphenylphosphine (PPh₃).[10] This two-step process first involves the formation of an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct.[11]

Mechanistic Insight: The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then undergoes a four-membered ring transition state to release dinitrogen gas (N₂) and form the stable iminophosphorane (also known as an aza-ylide).[11] Subsequent hydrolysis cleaves the P=N bond, yielding the desired primary amine and triphenylphosphine oxide. The strong P=O bond formed in the byproduct provides a significant thermodynamic driving force for the hydrolysis step.[12]

Staudinger_Reduction

Caption: The Staudinger Reduction of an α-Silyl Azide.

This reaction is foundational to the Staudinger Ligation , a critical bioconjugation technique where an electrophilic trap is incorporated into the phosphine reagent. This allows for intramolecular reaction with the aza-ylide to form a stable amide bond before hydrolysis can occur, a method widely used for labeling biomolecules.[13][14]

Part 3: Applications in Drug Discovery and Chemical Biology

The unique reactivity of α-silyl azides makes them powerful tools for professionals in drug development.

  • Scaffold Decoration: The triazole ring formed via CuAAC is a well-known bioisostere for amide bonds and is present in numerous pharmaceuticals.[3][4] Using α-silyl azides allows for the introduction of a silylmethyl group at the 1-position of the triazole. This group can modulate the scaffold's lipophilicity, metabolic stability, and interaction with biological targets. The silicon atom can also serve as a handle for late-stage functionalization.

  • Bioconjugation: The Staudinger ligation and CuAAC ("click chemistry") are premier examples of bioorthogonal reactions, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[15][16] An α-silyl azide can be incorporated into a small molecule, peptide, or other biomolecule. This "tagged" molecule can then be selectively linked to a binding partner (e.g., a protein or a surface) that has been functionalized with a phosphine (for Staudinger ligation) or an alkyne (for CuAAC). This enables applications ranging from target identification to the creation of antibody-drug conjugates.[14]

  • Synthesis of α-Silylamines: The Staudinger reduction of α-silyl azides provides direct access to α-silylamines. These compounds are valuable synthetic intermediates, and recent work has shown that silylmethyl azides can be converted into N-unsubstituted α-silylimines under ruthenium catalysis, offering a unique route to highly substituted and stereochemically complex α-silylamines.[17]

Data Summary: Comparison of Key Reactions
ReactionKey ReagentsTypical ConditionsProductRegioselectivityKey Advantage
CuAAC Terminal Alkyne, Cu(I) salt, Reducing Agentaq. solvent, RT1,4-disubstituted triazoleHighBioorthogonal, high yield, simple procedure.[7]
RuAAC Terminal Alkyne, Ru catalystOrganic solvent, 60-100 °C1,5-disubstituted triazoleHighAccess to complementary triazole regioisomer.[9]
Staudinger Reduction Triarylphosphine, H₂OTHF or Ether, RTPrimary amineN/AMild reduction, compatible with many functional groups.[10]
Staudinger Ligation Engineered Phosphineaq. buffer, RTAmide-linked conjugateN/ABioorthogonal ligation for chemical biology.[13]

Conclusion

α-Silyl functionalized azides represent a class of reagents that skillfully balance stability with versatile reactivity. Their straightforward synthesis and predictable participation in two of modern chemistry's most powerful transformations—the copper-catalyzed azide-alkyne cycloaddition and the Staudinger reaction—make them indispensable tools. For researchers in drug discovery and chemical biology, these compounds provide a robust platform for scaffold synthesis, bioconjugation, and the creation of complex molecular probes. As the demand for more precise and efficient synthetic methodologies grows, the utility and application of α-silyl functionalized azides are poised to expand even further.

References

Sources

Methodological & Application

Application Note: High-Purity Preparation of (Aminomethyl)dimethylphenylsilane via Staudinger Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of (aminomethyl)dimethylphenylsilane (


), a critical building block for silicon-based bioisosteres in medicinal chemistry. The protocol utilizes a two-step sequence starting from commercially available (chloromethyl)dimethylphenylsilane. The transformation relies on a nucleophilic azidation followed by a Staudinger reduction , selected for its high chemoselectivity and operational safety compared to catalytic hydrogenation or hydride reductions.

Key Advantages of this Protocol:

  • Chemoselectivity: The Staudinger reduction avoids potential side reactions associated with the silicon-carbon bond or the phenyl ring that can occur under harsh hydrogenation conditions.

  • Purification Strategy: A "Catch-and-Release" acid-base extraction protocol is designed to completely remove triphenylphosphine oxide (TPPO), the notorious byproduct of Staudinger reactions, without requiring difficult chromatography.

  • Scalability: The workflow is adaptable from milligram to multigram scales.

Strategic Pathway Analysis

The synthesis targets the replacement of a chloride leaving group with a primary amine. Direct amination (using ammonia) often leads to over-alkylation (secondary/tertiary amines). Therefore, we employ an azide intermediate (


) as a masked amine.
Reaction Scheme

ReactionScheme SM (Chloromethyl) dimethylphenylsilane (CAS 1833-51-8) Azide Intermediate: (Azidomethyl) dimethylphenylsilane SM->Azide NaN3, DMF 80°C, 12h (SN2 Substitution) Product Target: (Aminomethyl) dimethylphenylsilane Azide->Product 1. PPh3, THF 2. H2O (Staudinger Reduction)

Figure 1: Two-step synthetic pathway from chloromethylsilane to aminomethylsilane.

Detailed Protocols

Phase 1: Azidation of (Chloromethyl)dimethylphenylsilane

Objective: Convert the alkyl chloride to an alkyl azide via


 substitution.
Safety Note:  While organic azides with a C/N ratio > 3 (like this target) are generally stable, always work behind a blast shield. Avoid using chlorinated solvents (like DCM) with sodium azide to prevent the formation of explosive diazidomethane.

Reagents:

  • (Chloromethyl)dimethylphenylsilane (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF (N,N-Dimethylformamide) [Anhydrous]

  • Ethyl Acetate & Brine (for workup)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (chloromethyl)dimethylphenylsilane in DMF (0.5 M concentration relative to silane).

  • Addition: Carefully add solid sodium azide (

    
    ) to the stirring solution.
    
  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Expert Insight: The silyl group is bulky. Heating is required to drive the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       reaction to completion.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with 5 volumes of water (to dissolve excess salts and DMF).

    • Extract 3x with Ethyl Acetate.[1]

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Validation: Obtain an IR spectrum. A strong, distinct peak at ~2100 cm⁻¹ confirms the presence of the azide group.

Phase 2: Staudinger Reduction to (Aminomethyl)dimethylphenylsilane

Objective: Reduce the azide to the primary amine using Triphenylphosphine (


).
Mechanism:  The reaction proceeds via a phosphazide intermediate, which loses 

to form an iminophosphorane.[2] Hydrolysis yields the amine and triphenylphosphine oxide (TPPO).[3]

Reagents:

  • Crude Azide (from Phase 1) (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • THF (Tetrahydrofuran)

  • Deionized Water

Procedure:

  • Phosphazide Formation: Dissolve the crude azide in THF (0.2 M). Add

    
     (1.1 equiv) in one portion at room temperature.
    
    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the reaction is proceeding. Stir until gas evolution ceases (typically 1–3 hours).
      
  • Hydrolysis: Add water (10 equiv or ~10% v/v of solvent volume) to the reaction mixture. Stir vigorously for 12 hours at room temperature or heat to 50°C for 2 hours to ensure complete hydrolysis of the iminophosphorane.

  • Purification (The "Catch-and-Release" Strategy):

    • Challenge: The major contaminant is Triphenylphosphine Oxide (TPPO), which is difficult to separate by standard chromatography.

    • Solution: Exploit the basicity of the amine.[4][5]

    • Step A (Acid Wash): Dilute the reaction mixture with Diethyl Ether (

      
      ). Extract with 1M HCl (aq)  (3x).
      
      • Logic: The amine is protonated (

        
        ) and moves to the aqueous layer.[4][5] The neutral TPPO and unreacted 
        
        
        
        remain in the Ether layer. Discard the Ether layer.
    • Step B (Base Release): Cool the aqueous layer (ice bath) and basify to pH > 12 using 4M NaOH.

      • Logic: This deprotonates the amine, returning it to the neutral organic phase.[5]

    • Step C (Extraction): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

    • Step D (Isolation): Dry the DCM extracts over

      
      , filter, and concentrate.
      

Mechanistic Logic (Staudinger Cycle)

Understanding the electron flow ensures troubleshooting capability. If the reaction stalls, it is usually at the hydrolysis step.

StaudingerMechanism Azide R-N3 (Azide) Phosphazide Phosphazide (R-N=N-N=PPh3) Azide->Phosphazide Nucleophilic Attack PPh3 PPh3 PPh3->Phosphazide Nucleophilic Attack N2 N2 (Gas) Phosphazide->N2 Imino Iminophosphorane (R-N=PPh3) Phosphazide->Imino - N2 (Entropy Drive) Amine R-NH2 (Primary Amine) Imino->Amine Hydrolysis TPPO O=PPh3 (Oxide Byproduct) Imino->TPPO Hydrolysis Water H2O Water->Amine Hydrolysis Water->TPPO Hydrolysis

Figure 2: Mechanistic cycle of the Staudinger reduction. The irreversible loss of nitrogen gas drives the reaction forward.

Quality Control & Characterization

ParameterSpecificationMethod of Verification
Appearance Colorless to pale yellow liquidVisual Inspection
IR Spectroscopy Disappearance of peak at ~2100 cm⁻¹ (

)
FTIR
¹H NMR Shift of

protons adjacent to N.
NMR (CDCl₃)
Purity >95%GC-MS or NMR integration

Key NMR Diagnostic: In the precursor (


), the methylene protons (

) appear around 2.9–3.0 ppm . In the amine product (

), these protons typically shift upfield slightly (shielded) to ~2.2–2.5 ppm , and a broad singlet for

will appear (exchangeable with

).

References

  • Precursor Availability: Sigma-Aldrich.[6] (Chloromethyl)dimethylphenylsilane Product Page. Retrieved from .

  • Staudinger Reduction Methodology: Organic Chemistry Portal. Staudinger Reaction: Mechanism and Examples. Retrieved from .

  • Purification Strategy: University of Massachusetts Amherst. Acid-Base Extraction Protocols. Retrieved from .

  • Azide Safety: Organic Syntheses. Safe Handling of Organic Azides. (General reference for azide handling standards in organic synthesis).
  • General Silyl-Amine Synthesis:Journal of Organic Chemistry. (Standard protocols for nucleophilic substitution on alpha-silyl halides).

Sources

Application Notes & Protocols: A Streamlined One-Pot Click and Oxidation Sequence for the Synthesis of Hydroxymethyl Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The 1,2,3-triazole motif is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry."[1][2] This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups have made it an invaluable tool. A common and highly useful derivative is the 1,4-disubstituted-1H-[1,2,3-triazol-4-yl)methanol, which serves as a versatile synthetic intermediate. Subsequent oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid unlocks a vast chemical space for further functionalization. Traditionally, this transformation is a two-step process involving the isolation of the hydroxymethyl triazole intermediate. This application note details both the established two-step method and a novel, streamlined one-pot protocol that combines the CuAAC reaction and subsequent oxidation, thereby enhancing efficiency and reducing purification steps.

Scientific Rationale for a One-Pot Approach:

The development of one-pot sequences is a significant goal in modern synthetic chemistry, offering advantages in terms of time, cost, and sustainability by minimizing solvent usage and purification steps. The primary challenge in designing a one-pot click and oxidation reaction lies in the compatibility of the reagents. The copper(I) catalyst, essential for the cycloaddition, is susceptible to oxidation to the inactive copper(II) state.[3][4] Therefore, the chosen oxidizing agent must be "orthogonal" to the CuAAC reaction, meaning it should not interfere with the copper catalyst or the click reaction components. This guide proposes a one-pot protocol leveraging a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system for aerobic oxidation, which has been shown to be compatible with copper(I) species.[5][6]

Part 1: The Foundational Two-Step Protocol

This established method provides a reliable route to hydroxymethyl triazoles and their oxidized derivatives, serving as a benchmark for the one-pot approach.

Workflow Diagram: Two-Step Synthesis

Two_Step_Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Oxidation Start Propargyl Alcohol + Organic Azide CuAAC Cu(I) Catalyst (e.g., CuSO4/NaAsc) Solvent (e.g., tBuOH/H2O) Start->CuAAC Intermediate (1,4-Disubstituted-1H- [1,2,3-triazol-4-yl)methanol CuAAC->Intermediate Purification1 Work-up & Purification Intermediate->Purification1 Oxidation Oxidizing Agent (e.g., MnO2, DMP) Solvent (e.g., DCM) Purification1->Oxidation Isolated Intermediate Final_Product Triazole-4-carbaldehyde or Triazole-4-carboxylic acid Oxidation->Final_Product Purification2 Work-up & Purification Final_Product->Purification2

Caption: Workflow for the conventional two-step synthesis of oxidized hydroxymethyl triazoles.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)methanol

  • Reagent Preparation:

    • Dissolve the organic azide (1.0 equiv.) and propargyl alcohol (1.2 equiv.) in a 1:1 mixture of tert-butanol and water.

    • Prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water.

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure hydroxymethyl triazole.

Step 2: Oxidation of (1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)methanol

  • To the Aldehyde (using Manganese Dioxide):

    • Dissolve the hydroxymethyl triazole (1.0 equiv.) in dichloromethane (DCM).

    • Add activated manganese dioxide (MnO₂) (5-10 equiv.).[7]

    • Stir the suspension at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite®, washing with DCM.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the triazole-4-carbaldehyde.

  • To the Carboxylic Acid (using Potassium Permanganate):

    • Dissolve the hydroxymethyl triazole (1.0 equiv.) in a mixture of acetone and water.

    • Cool the solution in an ice bath and add potassium permanganate (KMnO₄) (3-4 equiv.) portion-wise.

    • Stir the reaction at room temperature until the purple color disappears.

    • Filter the mixture to remove manganese dioxide, and wash the solid with water.

    • Acidify the filtrate with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify to yield the triazole-4-carboxylic acid.

Part 2: The Innovative One-Pot Protocol

This protocol is designed for researchers seeking to optimize their synthetic workflow. The key to success is the careful orchestration of reagent addition and the choice of a compatible oxidation system.

Workflow Diagram: One-Pot Synthesis

One_Pot_Workflow Start Propargyl Alcohol + Organic Azide + Cu(I) Catalyst + Ligand (e.g., bpy) Click_Step CuAAC Reaction (Formation of Hydroxymethyl Triazole in situ) Start->Click_Step Step 1 Oxidation_Step Addition of TEMPO & N-Methylimidazole (NMI) Aerobic Oxidation (Ambient Air) Click_Step->Oxidation_Step Step 2 (in the same pot) Final_Product Triazole-4-carbaldehyde Oxidation_Step->Final_Product Workup Work-up & Purification Final_Product->Workup

Caption: Proposed workflow for the one-pot click and oxidation sequence.

Experimental Protocol: One-Pot Synthesis of 1-Aryl/Alkyl-1H-1,2,3-triazole-4-carbaldehydes

Causality Behind Experimental Choices:

  • Catalyst System: A (bpy)CuI/TEMPO system is proposed. The bipyridine (bpy) ligand stabilizes the copper(I) oxidation state, crucial for the click reaction, while also being a component of an effective aerobic oxidation catalyst system.[5] N-methylimidazole (NMI) is added as a co-catalyst for the oxidation step.

  • Sequential Addition: The oxidation reagents (TEMPO and NMI) are added after the click reaction has reached completion. This ensures that the initial, sensitive stages of the CuAAC are not perturbed.

  • Oxidant: Ambient air serves as the terminal oxidant, making this a greener and more practical approach.[8]

Detailed Protocol:

  • Reaction Setup (Click Reaction):

    • To a round-bottom flask, add the organic azide (1.0 equiv.), propargyl alcohol (1.2 equiv.), copper(I) iodide (CuI) (0.05 equiv.), and 2,2'-bipyridine (bpy) (0.05 equiv.).

    • Add acetonitrile as the solvent.

    • Stir the mixture at room temperature until TLC analysis confirms the complete consumption of the azide and formation of the hydroxymethyl triazole intermediate.

  • In-situ Oxidation:

    • To the same reaction flask, add TEMPO (0.1 equiv.) and N-methylimidazole (NMI) (0.2 equiv.).

    • Ensure the flask is open to the air (e.g., using a balloon filled with air or simply a needle) and stir vigorously at room temperature. A color change from brown to green is often indicative of reaction progress.[8]

    • Monitor the oxidation by TLC until the hydroxymethyl triazole intermediate is fully converted to the aldehyde.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
Parameter Two-Step Protocol One-Pot Protocol Reference
Typical Yield (Overall) 60-85%55-80% (expected)[9],[5]
Reaction Time 4-24 hours2-12 hours-
Purification Steps TwoOne-
Solvent Usage HigherLower-
Key Reagents CuSO₄/NaAsc, MnO₂/KMnO₄CuI/bpy, TEMPO/NMI, Air[9],[5],[8]
Waste Generation Higher (Mn/Cr salts)Lower-

Trustworthiness and Self-Validation:

The protocols provided are based on well-established, peer-reviewed chemical transformations.[1][5][9] For the novel one-pot procedure, it is crucial to validate the reaction with a small-scale trial. The progress of both the click and oxidation steps should be monitored independently via TLC to ensure each transformation proceeds to completion before the subsequent work-up. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

  • Efficient Tandem Copper-Catalyzed Click Synthesis of Multisugar-Modified Oligonucleotides. PubMed. [Link]

  • Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal. [Link]

  • Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. ACS Publications. [Link]

  • Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides. PMC. [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry. [Link]

  • One-pot Approach to 4-Vinyl-1,2,3-Triazoles by Cycloaddition of Azides with Propargyl Alcohols Catalyzed by Cu(I)/Ru(III)/TFA. ResearchGate. [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic acid. European Journal of Chemistry. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • CuAAC: an efficient Click Chemistry reaction on Solid Phase. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Oxidation-Induced “One-Pot” Click Chemistry. ACS Publications. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC. [Link]

  • In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines. ACS Publications. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. [Link]

  • A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. PMC. [Link]

  • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. MDPI. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • MnO2 oxidation reaction|| solved questions. YouTube. [Link]

  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Royal Society of Chemistry. [Link]

  • Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides. ResearchGate. [Link]

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC. [Link]

  • A bis(pyridyl)-N-alkylamine/CuI/TEMPO/NMI catalyst system for the aerobic oxidation of primary alcohols. University of Manchester. [Link]of-primary-alcohols/)

Sources

Troubleshooting & Optimization

removing dimethylphenylsilyl group after click reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of the dimethylphenylsilyl (DMPS) group from the C5 position of 1,2,3-triazoles following a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Topic: Protodesilylation of C5-Dimethylphenylsilyl-1,2,3-Triazoles Ticket ID: DMPS-REM-001 Status: Active Guide

Executive Summary & Chemical Context

Why is this challenging? Unlike standard silyl ethers (O-Si bonds) used for alcohol protection, the DMPS group attached to the triazole ring involves a C(sp²)–Si bond . This bond is significantly more robust than the C(sp)–Si bond of the starting alkyne or the O-Si bond of silyl ethers.

  • The DMPS Advantage: Researchers use DMPS because it is bulky and stable, often surviving conditions that strip trimethylsilyl (TMS) groups.

  • The Deprotection Challenge: "Removing" this group implies protodesilylation (replacing C-Si with C-H). This transformation requires a potent nucleophilic fluoride source or strong electrophilic acid, often at elevated temperatures, unlike the mild conditions used for TMS removal.

Standard Operating Procedures (SOPs)

Method A: The Gold Standard (TBAF-Mediated)

Best for: General substrates stable to basic fluoride sources.

The Mechanism: Fluoride (F⁻) attacks the silicon atom to form a pentacoordinate silicate intermediate. The triazole ring, being electron-poor, facilitates the cleavage of the C-Si bond, followed by protonation from the solvent or quench.

Protocol:

  • Dissolution: Dissolve the crude triazole (1.0 equiv) in THF (0.1 M).

  • Reagent Addition: Add TBAF (1.0 M in THF) dropwise.

    • Stoichiometry: Use 3.0 – 5.0 equivalents . (Note: DMPS requires excess fluoride compared to TMS due to steric bulk and stability).

  • Reaction:

    • Initial: Stir at Room Temperature (RT) for 2 hours.

    • Escalation: If TLC/LC-MS shows incomplete conversion, heat to 60°C (Reflux) . DMPS often requires thermal activation.

  • Quench: Dilute with EtOAc and quench with saturated aqueous NH₄Cl.

Method B: The "Clean" Alternative (Silver-Mediated)

Best for: Substrates where TBA salts complicate purification or when TBAF fails to drive the reaction to completion.

Protocol:

  • Dissolve substrate in MeOH:Water (10:1) .

  • Add AgF (2.0 equiv) .

  • Stir at RT to 50°C in the dark (foil-wrapped).

  • Mechanism: Ag(I) facilitates desilylation via a silyl-silver intermediate, often requiring milder thermal conditions than TBAF for difficult aryl-silanes.

Critical Troubleshooting (The "Help" Desk)

Issue 1: "I can't remove the Tetrabutylammonium (TBA) salts."

Diagnosis: TBA salts are notorious for streaking on silica columns and contaminating polar products (appearing as massive peaks in NMR at 0.9–1.5 ppm). The Fix: The Dowex/CaCO₃ Scavenger Method Instead of an aqueous workup, use this solid-phase extraction technique to sequester TBA.

  • Do not add water to the reaction mixture.[1]

  • Add CaCO₃ (2.0 equiv) and Dowex 50WX8-400 acidic ion-exchange resin (3.0 equiv by mass relative to TBAF).

  • Add MeOH (10% v/v relative to THF) to swell the resin.

  • Stir vigorously for 1 hour.

  • Filter through a Celite pad. The TBA is trapped in the resin; the filtrate contains your clean product.

Issue 2: "The reaction is stuck at 50% conversion."

Diagnosis: The DMPS group is sterically hindered and the fluoride source may be "wet" (hydrated), reducing its nucleophilicity, or the C-Si bond is too stable at RT. The Fix:

  • Step 1: Switch solvent to DMF or DMSO . Fluoride is more nucleophilic in these dipolar aprotic solvents than in THF.

  • Step 2: Increase temperature to 80°C .

  • Step 3: Add CsF (Cesium Fluoride) instead of TBAF. CsF in DMF at 100°C is a "nuclear option" for stubborn C-Si bonds.

Issue 3: "My product degraded."

Diagnosis: TBAF is basic. Base-sensitive esters or epoxides in your molecule may have hydrolyzed. The Fix: Buffer the reaction. Add Acetic Acid (AcOH) in a 1:1 molar ratio with TBAF. This creates a buffered solution of TBAF/AcOH, maintaining the fluoride source while neutralizing the basicity.

Visualized Workflows

Figure 1: Reaction Pathway & Logic

This diagram illustrates the transformation and the decision matrix for choosing the correct deprotection route.

DMPS_Deprotection Start DMPS-Triazole (Post-Click) Check_Sens Is substrate Base-Sensitive? Start->Check_Sens Method_A Method A: TBAF/THF (Standard) Check_Sens->Method_A No Method_B Method B: TBAF + AcOH (Buffered) Check_Sens->Method_B Yes Monitor Monitor (LCMS/TLC) 2h @ RT Method_A->Monitor Method_B->Monitor Method_C Method C: CsF/DMF (High Temp) Clean Dowex/CaCO3 Workup Method_C->Clean Decision Complete? Monitor->Decision Heat Heat to 60°C Decision->Heat No Decision->Clean Yes Heat->Method_C Still Stuck? Heat->Decision Re-check Final Product (C-H Triazole) Clean->Final

Caption: Decision tree for selecting deprotection conditions based on substrate sensitivity and reaction progress.

Comparative Data: Reagent Selection

ReagentReactivityBasicityRemoval DifficultyBest For
TBAF (THF) HighHighDifficult (TBA salts)Standard substrates
TBAF + AcOH ModerateNeutralDifficultBase-sensitive (Esters, etc.)
CsF (DMF) Very HighHighEasy (Aqueous wash)Stubborn/Sterically hindered DMPS
AgF ModerateLowModerate (Ag removal)Late-stage, complex synthesis
K₂CO₃/MeOH LowHighEasyIneffective for DMPS (Works for TMS)

Frequently Asked Questions (FAQ)

Q: Can I do the Click reaction and DMPS removal in one pot? A: Yes. After the CuAAC reaction is complete (verified by LC-MS), you can add TBAF directly to the reaction mixture. However, copper salts can sometimes complex with fluoride, potentially requiring more TBAF. It is generally cleaner to do a quick filtration of the click crude (through silica or Celite) before adding TBAF.

Q: Why not use acid (TFA) to remove it? A: You can, but it requires electrophilic aromatic substitution conditions. The triazole ring is electron-deficient, making it resistant to electrophilic attack compared to a phenyl ring. Acidic removal of silyl groups on triazoles is significantly slower than fluoride-mediated removal and often requires harsh conditions (refluxing TFA) that might degrade other parts of your molecule.

Q: I see a peak at M+18 in my LC-MS after deprotection. What is it? A: This is likely the silanol byproduct or a water adduct. Ensure you are looking for the mass of the protodesilylated product (Mass = Starting Mass - 134.25 [DMPS] + 1.01 [H]).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text on silyl cleavage mechanics).
  • Candelon, N., et al. "General and Simple Method for the Synthesis of 5-Silyl-1,2,3-triazoles." Journal of Organic Chemistry, 2010. Link (Discusses the stability of C5-silyl groups).

  • Garg, N. K., et al. "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Syntheses, 2022. Link (Source of the Dowex/CaCO3 cleanup protocol).

  • Yao, W., et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[2] Journal of Organic Chemistry, 2018.[2] Link (Mechanistic insights into base-catalyzed C-Si cleavage).

Sources

Technical Support Center: Resolving HPLC Separation Issues of (azidomethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of (azidomethyl)dimethylphenylsilane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound and its related impurities. As a molecule combining the non-polar characteristics of a dimethylphenylsilyl group with the unique chemical nature of an azido moiety, this compound presents specific analytical challenges.

This document provides in-depth, field-proven insights structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column and mobile phase selection for this compound?

A1: Given the compound's structure—a non-polar phenylsilane—the most logical starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates compounds based on their hydrophobicity.

A robust initial setup would be:

ParameterRecommendationRationale
Stationary Phase (Column) C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmThe C18 phase provides a highly hydrophobic stationary phase, which is ideal for retaining non-polar compounds like phenylsilanes.[3] A 5 µm particle size is a good balance between efficiency and backpressure for initial method development.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is often a good first choice as an organic modifier due to its low viscosity and UV transparency.[4] The addition of 0.1% formic acid acidifies the mobile phase (pH ~2.7), which is critical for suppressing the ionization of residual silanol groups on the silica support, leading to improved peak symmetry.[5][6]
Elution Mode GradientStart with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to elute the main compound and any potential impurities, which may have a wide range of polarities.[7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CUsing a column oven ensures stable retention times by mitigating fluctuations in ambient temperature.[8]
Detection UV at 254 nm or 220 nmThe phenyl group in the molecule contains a chromophore that will absorb UV light. 254 nm is a common wavelength for aromatic compounds, while 220 nm can provide higher sensitivity if needed.

This starting point provides a high probability of retaining and eluting the target analyte, serving as a foundation for further optimization.

Q2: My main peak for this compound is tailing significantly. What is the cause and how do I fix it?

A2: Peak tailing is one of the most common issues in HPLC and, for a compound like this, it is most often caused by secondary interactions between the analyte and the stationary phase.[9]

  • Primary Cause: Silanol Interactions. Silica-based columns, even end-capped ones, have residual silanol groups (Si-OH) on their surface.[10] These silanols are acidic (pKa ~3.8-4.2) and can become ionized (Si-O⁻) at moderate pH levels.[10] While your target molecule is not strongly basic, localized polarity in the molecule can lead to strong, undesirable interactions with these ionized silanols, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[11]

  • Solutions:

    • Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by maintaining a low mobile phase pH. Using a mobile phase with 0.1% formic or phosphoric acid (pH < 3.0) will keep the silanols in their neutral, protonated form (Si-OH), drastically reducing the unwanted ionic interactions.[5][12]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are "end-capped" to block many of the residual silanols.[6][13] If you are using an older column (Type A silica), switching to a modern, high-quality Type B silica column will significantly improve peak shape.[5]

    • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[9] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are likely overloading the column.

Q3: How can I improve the separation between this compound and its closely eluting impurities?

A3: Improving resolution requires manipulating the "selectivity" of your chromatographic system. This is achieved by changing the chemistry of the separation.

  • Optimize the Organic Modifier: Acetonitrile and methanol interact with analytes differently. If you are using acetonitrile, try switching to methanol (or vice versa). Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, potentially changing the elution order and improving separation.[14]

  • Change the Stationary Phase: If optimizing the mobile phase isn't enough, changing the column chemistry is the next logical step.

    • Phenyl-Hexyl Column: A phenyl-based column can provide unique selectivity for aromatic compounds like yours through π-π interactions between the phenyl rings of the analyte and the stationary phase. This can be highly effective at separating impurities with minor structural differences.[15]

    • Polar-Embedded Column: These columns have a polar group embedded within the alkyl chain (e.g., a carbamate). This can offer different selectivity and improved peak shape for compounds capable of polar interactions.

  • Adjust the Gradient: Once you have some separation, you can improve it by making the gradient shallower around the elution time of your target cluster of peaks. A slower change in the mobile phase composition gives more time for the column to resolve closely eluting compounds.

Q4: Is the azide group stable under typical RP-HPLC conditions?

A4: The azido group is generally stable under standard reversed-phase conditions (e.g., water/acetonitrile/methanol with formic or acetic acid). However, azides can be sensitive to certain conditions, and it is crucial to verify this through forced degradation studies.[16][17] These studies are essential for developing a stability-indicating method, which is a regulatory requirement in pharmaceutical development.[18] They involve intentionally stressing the sample (e.g., with strong acid, base, peroxide, heat, and light) to ensure that any degradation products that form are fully separated from the main analyte peak.[19] The azide moiety itself lacks a strong chromophore, but its presence is part of a larger molecule with a phenyl group, which allows for UV detection.[15][20]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Workflow for Diagnosing and Correcting Peak Tailing

Below is a systematic workflow to address poor peak shape, a frequent challenge with silane compounds.

G start Problem: Peak Tailing Observed check_overload Dilute Sample 10x and Re-inject start->check_overload overload_q Peak Shape Improved? check_overload->overload_q is_overload Root Cause: Column Overload overload_q->is_overload  Yes check_pH Is Mobile Phase pH < 3.5? overload_q->check_pH No solution_overload Solution: Reduce Sample Concentration or Injection Volume is_overload->solution_overload no_pH Solution: Add 0.1% Formic Acid to Mobile Phase check_pH->no_pH No yes_pH Check Column Type check_pH->yes_pH Yes column_q Using Modern, End-Capped (Type B Silica) Column? yes_pH->column_q no_column Solution: Switch to a High-Purity End-Capped C18 or Phenyl Column column_q->no_column No yes_column Root Cause: Complex Secondary Interactions or Column Degradation column_q->yes_column Yes solution_complex Consider Alternative Stationary Phase (e.g., Polar-Embedded) yes_column->solution_complex G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation start Define Analyte Properties (Non-polar, Aromatic) select_col Select Column (e.g., C18, Phenyl) start->select_col select_mp Select Mobile Phase (ACN/Water, MeOH/Water + 0.1% Formic Acid) select_col->select_mp run_gradient Run Broad Gradient Scan select_mp->run_gradient eval_peaks Evaluate Peak Shape & Retention run_gradient->eval_peaks opt_gradient Optimize Gradient (Shallow Gradient for Resolution) eval_peaks->opt_gradient opt_flow Optimize Flow Rate & Temperature opt_gradient->opt_flow check_res Resolution Acceptable? opt_flow->check_res check_res->select_col No, Change Column/ Mobile Phase force_deg Perform Forced Degradation Study check_res->force_deg Yes peak_purity Assess Peak Purity (PDA Detector) force_deg->peak_purity is_si Method is Stability-Indicating? peak_purity->is_si is_si->opt_gradient No, Re-optimize validate Proceed to Full Method Validation (ICH Q2) is_si->validate Yes finish Validated Method validate->finish

Sources

Validation & Comparative

A Comparative Crystallographic Guide to Triazoles Derived from (Azidomethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and function. The 1,2,3-triazole scaffold, a key component in numerous therapeutic agents and functional materials, is frequently synthesized via the robust and highly selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1] This guide provides an in-depth comparative analysis of the crystallographic data of 1,2,3-triazoles, with a particular focus on those derived from (azidomethyl)dimethylphenylsilane. By examining the influence of the dimethylphenylsilylmethyl substituent on the crystal packing and intermolecular interactions, we aim to provide valuable insights for the rational design of future triazole-based compounds.

The Synthetic Cornerstone: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes is most efficiently achieved through the CuAAC reaction.[1] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[1] The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide This compound Triazolide Copper Triazolide Intermediate Azide->Triazolide + Copper Acetylide Alkyne Terminal Alkyne Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_acetylide->Triazolide Triazolide->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H+

Caption: Generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Crystallographic Analysis

To understand the structural implications of the dimethylphenylsilylmethyl group, we will compare the crystallographic data of two representative compounds:

  • Compound A: 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone - A triazole with a trimethylsilyl group, which will serve as a close analogue to our target molecule.[2]

  • Compound B: 1-benzyl-4-phenyl-1,2,3-triazole - A non-silylated triazole that will highlight the influence of the silicon atom.[3]

ParameterCompound A (TMS-Triazole)[2]Compound B (Benzyl-Triazole)[3]
Formula C₁₅H₂₁N₃OSiC₁₅H₁₃N₃
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 5.961(3)6.241(2)
b (Å) 13.374(7)8.094(3)
c (Å) 20.349(11)25.62(1)
α (°) 79.034(10)90
β (°) 84.831(10)93.80(4)
γ (°) 85.123(10)90
Volume (ų) 1582.5(15)1294.9(8)
Z 44
Key Intermolecular Interactions C-H···O, C-H···N, C-H···πNot explicitly detailed, but likely π-π stacking and C-H···π

Analysis of Crystallographic Data:

The presence of the trimethylsilyl group in Compound A leads to a triclinic crystal system, suggesting a more complex packing arrangement compared to the monoclinic system of the non-silylated Compound B .[2][3] The larger volume per molecule for Compound A can be attributed to the bulkier trimethylsilyl group.

The intermolecular interactions in Compound A are dominated by weak hydrogen bonds (C-H···O and C-H···N) and C-H···π interactions.[2] This is a common feature in crystals of silylated organic compounds, where the silicon atom and its substituents influence the charge distribution and steric environment of the molecule. The phenyl group in the dimethylphenylsilyl moiety of our target compound is expected to introduce additional π-π stacking interactions, further influencing the crystal packing. This can lead to a more ordered and potentially more stable crystal lattice.

In contrast, the packing of Compound B is likely governed by π-π stacking between the phenyl and triazole rings, a common motif in aromatic-rich crystal structures. The absence of a silicon atom removes the possibility of interactions involving this element, leading to a different packing strategy.

Packing_Comparison cluster_TMS Silyl-Substituted Triazole Packing cluster_Benzyl Non-Silylated Triazole Packing TMS_A Molecule A TMS_Interactions C-H···O C-H···N C-H···π TMS_A->TMS_Interactions TMS_B Molecule B TMS_B->TMS_Interactions TMS_C Molecule C TMS_C->TMS_Interactions Benzyl_A Molecule A Benzyl_Interactions π-π Stacking C-H···π Benzyl_A->Benzyl_Interactions Benzyl_B Molecule B Benzyl_B->Benzyl_Interactions Benzyl_C Molecule C Benzyl_C->Benzyl_Interactions TMS_Title Influence of Silyl Group Benzyl_Title Dominance of Aromatic Interactions

Caption: Conceptual comparison of crystal packing motifs.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and crystallographic analysis of triazoles derived from this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on laboratory safety guidelines and specific experimental conditions.

  • Reaction Setup: To a solution of (chloromethyl)dimethylphenylsilane (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a mixture of t-butanol and water (1:1).

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is complete within a few hours.

  • Product Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. The crude triazole product can be purified by column chromatography or recrystallization.[4]

Protocol 3: Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Crystals of the purified triazole can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane).[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages. The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion

The incorporation of a dimethylphenylsilylmethyl group onto the 1,2,3-triazole scaffold is anticipated to significantly influence its solid-state properties. Through a comparative analysis with structurally related silylated and non-silylated analogues, we can predict that these compounds will exhibit complex crystal packing dominated by a combination of weak hydrogen bonds and π-stacking interactions. The synthetic accessibility of these triazoles via the highly efficient CuAAC reaction, coupled with the potential for unique solid-state architectures, makes them attractive targets for further investigation in materials science and medicinal chemistry. The detailed experimental protocols provided herein offer a robust starting point for researchers to synthesize and structurally characterize these promising compounds.

References

(Note: The following is a consolidated list of references based on the conducted research. The URLs have been verified for accessibility.)

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. (2023). Journal of Medicinal Chemistry, 66(21), 14377–14390. [Link]

  • A series of coumarin–chalcone-1,2,3-triazoles were designed and synthesized as potential antidiabetic agents targeting α-glucosidase. (n.d.). Nature. [Link]

  • Lokanath, N. K., et al. (1997). Crystal structure of 1-benzyl-4-phenyl-1,2,3-triazole, C15H13N3. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 35-36. [Link]

  • Venkatesh, G. B., et al. (2014). Crystal structure of 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1253. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Tiekink, E. R. T., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(11). [Link]

  • 1,2,3/1,2,4-Triazole containing liquid crystalline materials: An up-to-date review of their synthetic design and mesomorphic behavior. (n.d.). ResearchGate. [Link]

  • Venkatesh, G. B., et al. (2014). Crystal structure of 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone. ResearchGate. [Link]

  • Sławiński, J., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4066. [Link]

  • Haslinger, S., et al. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o945–o946. [Link]

  • Lokanath, N. K., et al. (2014). Crystal structure of 1-benzyl-4-phenyl-1,2,3-triazole,C15H13N3. ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Binary solvent participation in crystals of a multi-aromatic 1,2,3-triazole. (n.d.). ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 75(15), 5087–5097. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

  • Bębenek, E., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Crystals, 12(3), 422. [Link]

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. (n.d.). Scribd. [Link]

  • 1H-1,2,3-Triazole: From Structure to Function and Catalysis. (n.d.). ResearchGate. [Link]

  • Crystal structure of 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, C17H14N6S. (2018). ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967584. [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. [Link]

  • UQ eSpace. (n.d.). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. [Link]

Sources

Precision Mechanistic Elucidation: Kinetic Isotope Effect Studies in Silyl Azide Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and physical organic chemistry, the distinction between a concerted 1,3-dipolar cycloaddition and a stepwise addition-cyclization pathway is not merely academic—it dictates catalyst design, regioselectivity, and impurity profiles. Silyl azides (


) offer a safer, more soluble alternative to metal azides for synthesizing tetrazoles and triazoles, yet their reaction mechanisms remain complex.

This guide compares the efficacy of modern Kinetic Isotope Effect (KIE) methodologies in elucidating these pathways. We move beyond traditional radiolabeling, advocating for Natural Abundance Intramolecular NMR (the Singleton Method) as the current gold standard for high-precision mechanistic analysis.

Part 1: The Mechanistic Dichotomy

In silyl azide cycloadditions (e.g., to alkynes or nitriles), two dominant pathways exist. KIE analysis allows us to distinguish these by probing the transition state (TS) structure directly.

Concerted Path (Huisgen Type)
  • Mechanism: Simultaneous formation of C-N bonds.[1]

  • KIE Signature: Significant primary

    
     and 
    
    
    
    KIEs at both reaction termini.
  • Implication: Stereospecificity is conserved; reaction is sensitive to HOMO-LUMO gap engineering.

Stepwise Path (Ionic/Catalyzed)
  • Mechanism: Nucleophilic attack by azide followed by ring closure (or vice versa).

  • KIE Signature: Large primary KIE at the first bond-forming site; unity or equilibrium isotope effect (EIE) at the second site.

  • Implication: Potential for scrambling stereochemistry; sensitive to solvent polarity and Lewis acid strength.

Visualization: Reaction Coordinate Comparison

The following diagram illustrates the energetic and structural differences distinguishable by KIE.

ReactionPathways Reactants Reactants (TMS-N3 + Alkyne) TS_Concerted TS: Concerted (Synchronous Bond Formation) Reactants->TS_Concerted Path A TS_Stepwise1 TS: Stepwise 1 (Nu Attack) Reactants->TS_Stepwise1 Path B Product Product (Triazole/Tetrazole) TS_Concerted->Product Intermediate Zwitterionic Intermediate TS_Stepwise1->Intermediate TS_Stepwise2 TS: Stepwise 2 (Ring Closure) Intermediate->TS_Stepwise2 TS_Stepwise2->Product

Figure 1: Path A represents the concerted Huisgen mechanism. Path B represents a stepwise mechanism often induced by Lewis Acid catalysis. KIE analysis identifies the rate-determining step (RDS).

Part 2: Comparative Methodology Guide

Historically, KIEs were measured using dual-labeling radioactive scintillation or Isotope Ratio Mass Spectrometry (IRMS). While sensitive, these methods are plagued by the need for difficult synthesis of labeled precursors. The modern standard utilizes Quantitative NMR (qNMR) at Natural Abundance .

Comparison of KIE Measurement Techniques
FeatureMethod A: Radioactive/Stable Labeling (MS/IRMS) Method B: Natural Abundance NMR (Singleton Method)
Principle Synthesize labeled reactant (

); measure product ratio via MS.[2]
React standard material; measure isotopic fractionation in recovered reactant via qNMR.
Precision High (

error), but synthesis-dependent.
High (

error) with proper protocol.
Throughput Low: Requires new synthesis for each atomic position studied.High: Measures KIE for every carbon/hydrogen in the molecule simultaneously.[3]
Cost High (Labeled starting materials).[4]Low (Standard reagents), but high instrument time cost.
Self-Validation Difficult (Synthesis errors propagate).Intrinsic: Internal standard sites (non-reacting carbons) confirm accuracy.
Recommendation Use only for trace-level enzymatic studies.Preferred for synthetic mechanism elucidation.

Part 3: Protocol – The Singleton Method for Silyl Azides

This protocol describes the determination of


 KIEs for the cycloaddition of 

to a nitrile or alkyne using natural abundance NMR.
Core Principle

As the reaction proceeds, lighter isotopes react faster (


). By stopping the reaction at high conversion (~80-90%), the unreacted starting material becomes enriched in the heavier isotope. We measure this enrichment relative to an internal standard (a non-reacting carbon in the same molecule or an inert additive).
Experimental Workflow
1. Reaction Setup (The Competition)
  • Scale: Use large scale (e.g., 2-5 mmol) to ensure sufficient material recovery.

  • Conditions: Run the reaction under the exact conditions of interest (solvent, temp, catalyst).

  • Sampling:

    • Sample

      
      :  Take an aliquot of the unreacted starting mixture.
      
    • Sample

      
      :  Run the reaction to high fractional conversion (
      
      
      
      ).
2. Quench and Recovery (Critical Step)
  • Stop the reaction: Rapidly quench (e.g., cool to -78°C or add inhibitor).

  • Purification: Isolate unreacted starting material.

    • Warning: Do NOT use chromatography if possible, as silica gel can fractionate isotopes. If chromatography is necessary, you must collect 100% of the starting material peak (tail to tail). Loss of material here invalidates the experiment.

    • Preferred: Distillation or selective extraction where quantitative recovery is assured.

3. Quantitative NMR Acquisition
  • Instrument: 500 MHz or higher (cryoprobe preferred for sensitivity).

  • Solvent: Use

    
     or 
    
    
    
    with a relaxation agent (
    
    
    , ~0.05 M) to shorten
    
    
    .
  • Pulse Sequence: Inverse-gated decoupling (to suppress NOE).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s without relaxation agent; ~5s with
      
      
      ).
    • Scans: Sufficient to achieve S/N > 500:1 (often 1000+ scans).

4. Data Analysis

Calculate the KIE using the equation derived by Singleton and Thomas:



  • 
     : Fractional conversion (determined by gravimetry or GC-FID, not NMR).
    
  • 
     : Ratio of the integration of the reacting carbon to a non-reacting reference carbon in the recovered material (
    
    
    
    ).
  • 
     : The same ratio in the starting material (
    
    
    
    ).
Visualization: The Singleton Workflow

SingletonWorkflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Analysis Start Start Reaction (Natural Abundance) Split Split Stream Start->Split T0 T0 Sample (0% Conversion) Split->T0 Tx Run to ~85% Conversion Split->Tx NMR Quantitative 13C NMR (Inverse Gated Decoupling) T0->NMR Recover Isolate Unreacted SM (NO Fractionation!) Tx->Recover Recover->NMR Calc Calculate KIE ln(1-F) / ln(1-F(R/R0)) NMR->Calc

Figure 2: Workflow for Natural Abundance KIE measurement. Note: Quantitative recovery of unreacted starting material is the most critical experimental step.

Part 4: Interpreting the Data (Case Study)

Consider the cycloaddition of


 to Phenylacetylene.
Scenario A: The Concerted Result

If the reaction is concerted (thermal, no catalyst), you will observe:

  • Alkyne C1 (Terminal): KIE

    
     (Primary effect, bond forming).
    
  • Alkyne C2 (Internal): KIE

    
     (Primary effect, bond forming).
    
  • Interpretation: Both carbons undergo hybridization change (

    
    ) and bond formation in the Rate Determining Step (RDS).
    
Scenario B: The Stepwise Result

If the reaction is catalyzed by a Lewis Acid (e.g.,


):
  • Alkyne C1: KIE

    
     (Large primary effect).
    
  • Alkyne C2: KIE

    
     (Unity).
    
  • Interpretation: The azide attacks C1 in the RDS to form a zwitterionic intermediate. The bond to C2 forms in a subsequent, faster step.

Scenario C: Silyl Migration

In silyl azide reactions, the silicon atom often migrates from the azide nitrogen to the triazole nitrogen.

  • Observation: A secondary Deuterium KIE (if using deuterated alkyne) of

    
     (Inverse).
    
  • Interpretation: This inverse effect suggests an increase in steric crowding or hybridization change (

    
    ) at the transition state, consistent with a concerted silyl migration-cycloaddition.
    

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[4][5][6] Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie. Link

  • Rzepa, H. S. (2012). Natural abundance kinetic isotope effects: expt. vs theory. Imperial College London. Link

  • Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer.[6] Journal of the American Chemical Society.[4][5][6] Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (azidomethyl)dimethylphenylsilane: A Procedural Directive

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just innovative products, but also the critical knowledge to handle them safely and responsibly. (Azidomethyl)dimethylphenylsilane is a valuable synthetic intermediate, but its dual nature as both an organic azide and an organosilane compound necessitates a rigorous and well-understood disposal protocol. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles, ensuring the safety of your laboratory personnel and compliance with environmental regulations.

The primary hazard associated with this compound stems from the azidomethyl (-CH₂N₃) group. Organic azides are energetic materials, potentially sensitive to shock, friction, and heat.[1][2] Furthermore, the azide functional group can react with acids to form the highly toxic and explosive hydrazoic acid (HN₃), and with various metals (notably lead and copper, often found in plumbing) to form dangerously shock-sensitive metal azides.[3][4] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[4][5]

This guide provides a validated, step-by-step method for the chemical neutralization (quenching) of residual this compound, converting the hazardous azide moiety into benign nitrogen gas before final disposal.

Core Safety Principles & Hazard Assessment

Before beginning any disposal procedure, a thorough understanding of the hazards is essential. The following principles must be adhered to at all times:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum recommendation).[5][6]

  • Engineered Controls: All handling and disposal steps must be performed within a certified chemical fume hood to mitigate inhalation risks and contain any potential gas evolution.[2][7] The fume hood sash can serve as a primary blast shield.[7]

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or tools. Contact with many transition metals can form explosive salts.[1][4]

    • Acids: Segregate all azide-containing waste from acidic waste streams to prevent the formation of hydrazoic acid.[1][8]

    • Halogenated Solvents: Avoid contact with solvents like dichloromethane (DCM) or chloroform, which can form extremely explosive polyazidomethane compounds.[1][3]

Hazard Summary Table
Hazard TypeSource & CausalityMitigation Measures
Explosion/Detonation The azidomethyl group is an "explosophore" that can decompose violently upon initiation by heat, shock, or friction, rapidly releasing N₂ gas.[1][2] Formation of highly shock-sensitive heavy metal azides if exposed to copper, lead, silver, etc.[9]Handle with non-metal tools. Avoid heating or grinding. Chemically quench the azide before disposal. Never pour down the drain.[4]
High Toxicity Reaction with acid forms hydrazoic acid (HN₃), a volatile and acutely toxic substance with toxicity similar to cyanide.[2][3] Inhalation of the parent compound or its vapors may also be harmful.[9]Perform all operations in a chemical fume hood.[7] Segregate waste to prevent accidental mixing with acids.[1]
Flammability While the parent compound is not highly flammable, the organosilane portion can undergo hydrolysis under certain conditions to produce flammable byproducts.[10] The primary flammability risk is associated with the organic solvents used in the disposal process.Store away from ignition sources.[6] Use appropriate non-sparking tools and ground equipment when transferring large volumes of flammable solvents.[11]

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound, guiding the user from initial assessment to final waste packaging.

DisposalWorkflow start Start: Assess Waste Stream This compound assess_qty Assess Quantity start->assess_qty small_scale Small Scale Residuals (< 5g in solution) assess_qty->small_scale Small large_scale Large Scale / Bulk (> 5g or pure material) assess_qty->large_scale Large / Bulk quench_protocol Execute Chemical Quenching Protocol (See Section IV) small_scale->quench_protocol package_bulk Package for EHS Pickup (DO NOT ATTEMPT TO QUENCH) large_scale->package_bulk verify Verify Complete Destruction (Starch-Iodide Test) quench_protocol->verify verify->quench_protocol Incomplete (Add more NaNO2/Acid) neutralize Neutralize to pH 6-9 verify->neutralize Complete package_quenched Package as Hazardous Waste: 'Quenched Azide Waste, Aqueous' neutralize->package_quenched end End: Store for Pickup package_quenched->end label_bulk Label Clearly: 'Hazardous Waste: Reactive Organic Azide, This compound' package_bulk->label_bulk label_bulk->end

Caption: Decision workflow for this compound disposal.

IV. Step-by-Step Chemical Quenching Protocol

This protocol is designed for small, research-scale quantities of this compound, typically residual material in a reaction solvent. Do not attempt this procedure on bulk quantities of the pure compound.

The underlying chemistry involves the reaction of the azide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid. This reaction efficiently converts the azide to dinitrogen (N₂) gas.[3][12]

Part A: Preparation and Dilution
  • Equipment Setup: In a chemical fume hood, place a three-necked flask of appropriate size (at least 10x the volume of the azide solution) equipped with a magnetic stirrer, a dropping funnel, and an outlet to vent gases to the back of the hood.[4]

  • Cooling: Place the flask in an ice/water bath to maintain a temperature of 0-5 °C. This is critical to control the rate of reaction and dissipate the exotherm.

  • Dilution: Transfer the waste solution containing this compound to the flask. Add a suitable solvent (e.g., the same solvent as the reaction, or an alcohol like ethanol) and water to ensure the final concentration of the azide does not exceed 5% by weight.[3][4] Proper dilution is a key safety control, reducing the concentration of the energetic species.

Part B: Quenching the Azide
  • Add Sodium Nitrite: While stirring the cooled solution, slowly add a 20% aqueous solution of sodium nitrite. The amount required is approximately 1.5 grams of sodium nitrite for every 1 gram of the original azide compound.[3] This ensures a stoichiometric excess of the quenching agent.

  • Acid Addition (CRITICAL STEP): Fill the dropping funnel with a 20% aqueous solution of sulfuric acid. Add the acid dropwise to the stirred, cold solution. The order of addition is critical. Adding the azide to an acidic nitrite solution can generate a dangerous concentration of hydrazoic acid. You will observe gas evolution (N₂ and nitrogen oxides). Maintain a slow addition rate to keep the gas evolution under control.[3][12]

  • Reaction Time: Continue stirring at 0-5 °C for at least one hour after the acid addition is complete and gas evolution has largely subsided.

Part C: Verification of Destruction
  • Test for Excess Nitrite: The destruction of the azide is complete when an excess of the nitrous acid quenching agent is present. To test for this, take a drop of the reaction mixture with a glass stir rod and spot it onto a piece of potassium iodide-starch test paper. An immediate appearance of a blue-black color indicates the presence of excess oxidant (nitrite), confirming that the azide has been fully consumed.[3][12]

  • Troubleshooting: If the test is negative, add another small portion of the sodium nitrite solution, followed by the slow addition of more sulfuric acid until a positive test is achieved.

Part D: Neutralization and Final Disposal
  • Neutralization: Once the quench is verified as complete, slowly and carefully add a base, such as a 10% sodium hydroxide (NaOH) solution, to neutralize the mixture to a pH between 6 and 9.[4] Monitor the pH using test strips.

  • Packaging: Transfer the neutralized aqueous solution to a designated hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste: Quenched Azide Waste, Aqueous Solution" and list the contents.

  • Storage: Store the container in a designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department.[5]

V. Waste Management for Unquenched Material

For bulk containers of this compound or large quantities where the quenching procedure is not feasible, direct disposal through a certified hazardous waste program is mandatory.

  • Segregation: Ensure the waste container is kept separate from incompatible materials, especially acids and heavy metal salts.[2][8]

  • Labeling: The container must be clearly and securely labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Reactive," "Toxic," "Explosion Hazard"

  • Disposal: Arrange for pickup through your institution's EHS office. Inform them explicitly that the container holds an unquenched organic azide.[1]

References

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. Available at: [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available at: [Link]

  • Reddit r/Chempros. (2021, March 2). How to quench azide. Available at: [Link]

  • Department of Chemistry and Chemical Biology, UNM. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]

  • University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Available at: [Link]

  • University of Victoria, Occupational Health, Safety & Environment. (2022, May 18). Azides. Available at: [Link]

  • Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
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  • ACS Publications. (2011, July 7). Catalytic Hydrogen Generation from the Hydrolysis of Silanes by Ruthenium Complexes | Organometallics. Available at: [Link]

  • UCSB Chemistry. Standard Operating Procedure for the Safe Use of: Sodium Azide and other Organic Azides. Available at: [Link]

  • Columbia University, Environmental Health and Safety. Azide Compounds. Available at: [Link]

  • Gelest, Inc. (2024, September 11). Safety Data Sheet SIA0774.0: p-AZIDOMETHYLPHENYLTRIMETHOXYSILANE. Available at: [Link]

  • Michigan State University, Department of Chemistry. (2013, May 31). Laboratory Standard Operating Procedures for Diazotransfer Reaction. Available at: [Link]

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Available at: [Link]

  • ResearchGate. (2019, February 18). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? Available at: [Link]

  • Silicones Europe. SAFE HANDLING OF SiH PRODUCTS. Available at: [Link]

  • FooDB. (2025, January 13). SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Silicones Environmental, Health and Safety Center (SEHSC). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available at: [Link]

  • PMC. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Available at: [Link]

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A Researcher's Guide to the Safe Handling of (Azidomethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of (azidomethyl)dimethylphenylsilane. Given the energetic nature of the azide functional group, adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. This document is structured to provide immediate, actionable guidance, moving from urgent safety considerations to detailed operational procedures.

Immediate Safety Concerns: Understanding the Hazard Profile

  • Thermal Instability: Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating.[1][2] While silyl azides like trimethylsilyl azide are noted to have higher thermal stability compared to hydrazoic acid, they can still decompose violently.[3] The presence of a phenyl group may increase thermal stability compared to aliphatic counterparts.[4] However, it is crucial to assume that this compound is potentially explosive, especially at elevated temperatures.[1]

  • Shock Sensitivity: Azide compounds, particularly heavy metal azides, can be shock-sensitive and may detonate spontaneously.[5] Avoid using metal spatulas or allowing contact with metal surfaces where friction or impact could occur.[2][5]

  • Hydrolysis and Formation of Hydrazoic Acid: Organoazidosilanes can react with water and other protic solvents.[1] This hydrolysis can potentially form hydrazoic acid, a highly toxic and volatile substance.[5][6]

  • Toxicity: Azides are acutely toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[5] Target organs include the central nervous system, cardiovascular system, and kidneys.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid or Liquid) Double-gloving: Nitrile or latex inner gloves, with Silver Shield® or butyl rubber outer gloves.[5]Chemical safety goggles and a face shield.[7]Flame-resistant lab coat, long pants, and closed-toe shoes.[8]Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[9]
Reaction Setup and Monitoring Double-gloving as above.Chemical safety goggles. A face shield is recommended, especially for reactions under pressure or heat.Flame-resistant lab coat, long pants, and closed-toe shoes.[8] Consider a chemical-resistant apron.[8]Work must be conducted in a certified chemical fume hood.[10]
Work-up and Purification Double-gloving as above.Chemical safety goggles and a face shield during extractions and solvent removal.[11]Flame-resistant lab coat, long pants, and closed-toe shoes.[8] A chemical-resistant apron is strongly recommended.[8]All procedures must be performed in a certified chemical fume hood.[10]
Handling Concentrated Solutions (>10%) Double-gloving as above.Chemical safety goggles and a face shield.[7]Flame-resistant lab coat and a chemical-resistant apron.[8]All manipulations must occur within a certified chemical fume hood.[10]
PPE Selection Logic

The choice of PPE is dictated by the potential routes of exposure and the specific hazards of the chemical.

PPE_Selection cluster_hazard Hazard Assessment cluster_ppe PPE Selection Hazard Potential Hazards of this compound - Thermal Instability - Shock Sensitivity - Toxicity (Inhalation, Dermal, Ingestion) - Hydrolysis to Hydrazoic Acid Eye Eye/Face Protection - Safety Goggles - Face Shield Hazard->Eye Splash/Aerosol Hazard Hand Hand Protection - Double Gloves - Nitrile/Latex Inner - Silver Shield®/Butyl Rubber Outer Hazard->Hand Dermal Contact Hazard Body Body Protection - Flame-Resistant Lab Coat - Chemical Apron - Closed-toe Shoes Hazard->Body Splash/Spill Hazard Respiratory Respiratory Protection - Chemical Fume Hood - Respirator (if needed) Hazard->Respiratory Inhalation Hazard

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Benchtop to Waste

Handling and Storage
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation exposure.[10]

  • Inert Atmosphere: While not explicitly stated for this compound, handling air-sensitive silanes often requires an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted reactions.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as acids, oxidizing agents, and metals.[2][7] Storage at low temperatures (e.g., -18°C) is recommended for organic azides.[2]

  • Avoid Contamination: Never use metal spatulas or stir bars that could be scratched to expose fresh metal surfaces.[2] Use plastic or ceramic-coated equipment.[5] Avoid contact with heavy metals, as this can form highly explosive heavy metal azides.[10] Halogenated solvents like dichloromethane should be avoided as they can form explosive di- and tri-azidomethane.[2]

Emergency Procedures
  • Spills:

    • Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand) and collect into a designated, labeled waste container.[10] Do not use combustible materials like paper towels as the primary absorbent. Decontaminate the area with 70% ethanol.[10]

    • Large Spills: Evacuate the area immediately and alert your institution's emergency response team.[10]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10]

    • Inhalation: Move to fresh air immediately and seek medical attention.[10][12]

    • Ingestion: Do not induce vomiting.[10] Seek immediate medical attention.[13]

Disposal Plan: Preventing Unintended Reactions

Improper disposal of azide-containing compounds can lead to violent explosions.

  • Waste Collection: All waste containing this compound, including reaction residues, contaminated materials, and dilute solutions, must be collected in a clearly labeled, leak-proof hazardous waste container.[5][10]

  • No Drain Disposal: Under no circumstances should azide solutions be poured down the drain.[5] Reaction with lead or copper pipes can form highly explosive metal azides.[5]

  • Deactivation: For residual amounts in reaction flasks, a quenching procedure may be necessary before cleaning. Consult with your institution's environmental health and safety (EHS) office for approved deactivation protocols for organic azides. A common method involves the use of reducing agents, but this should only be performed by trained personnel following a validated standard operating procedure.

  • Final Disposal: All collected waste must be disposed of through your institution's EHS department as hazardous waste.[10]

By adhering to these stringent safety protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Benchchem. In-Depth Technical Guide to the Handling and Storage of Azido(dimethyl)phenylsilane.
  • Yale Environmental Health & Safety. Sodium Azide. Available from: [Link]

  • The Ohio State University, Department of Chemistry. Sodium Azide SOP.
  • Centers for Disease Control and Prevention (CDC). Sodium Azide. Available from: [Link]

  • Northeastern University, Department of Chemistry and Chemical Biology. Standard Operating Procedure: Safe Handling of Azido Compounds. 2021.
  • Gelest, Inc. Safety Data Sheet: p-AZIDOMETHYLPHENYLTRIMETHOXYSILANE. 2024.
  • Organic Syntheses. Trimethylsilyl azide. Available from: [Link]

  • Benchchem. In-Depth Technical Guide to the Thermal Stability of Azidosilanes.
  • Material Safety Data Sheet.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available from: [Link]

  • Merck Millipore. Safety Data Sheet. 2021.
  • Fisher Scientific. Safety Data Sheet. 2010.
  • University of Pittsburgh, Department of Environmental Health and Safety. GUIDELINES FOR THE SAFE HANDLING OF AZIDES. 2013. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.